

Application Note and Protocol for Nirmatrelvir Quantification using Nirmatrelvir-d9

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Compound of Interest

Compound Name: Nirmatrelvir-d9

Cat. No.: B12402439

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This document provides a detailed protocol for the quantification of Nirmatrelvir in human plasma using a stable isotope-labeled internal standard, **Nirmatrelvir-d9**, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1] It is a key component of the antiviral drug Paxlovid, where it is co-administered with Ritonavir to inhibit its metabolism and increase its plasma concentration.[2] [3] Accurate and reliable quantification of Nirmatrelvir in biological matrices is essential for clinical and research purposes. This protocol describes a robust LC-MS/MS method for the determination of Nirmatrelvir in human plasma, employing **Nirmatrelvir-d9** as an internal standard to ensure high accuracy and precision.

Experimental Protocols

Materials and Reagents

- Nirmatrelvir analytical standard

- **Nirmatrelvir-d9** analytical standard
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2EDTA)

Preparation of Standard and Quality Control (QC) Solutions

- **Stock Solutions (1 mg/mL):** Accurately weigh and dissolve Nirmatrelvir and **Nirmatrelvir-d9** in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C or below.
- **Working Standard Solutions:** Prepare serial dilutions of the Nirmatrelvir stock solution with a 50:50 mixture of methanol and water to create working standard solutions at various concentrations.
- **Internal Standard (IS) Working Solution:** Dilute the **Nirmatrelvir-d9** stock solution with acetonitrile to a final concentration of 20 ng/mL.
- **Calibration Standards and Quality Control (QC) Samples:** Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at the desired concentrations. A typical calibration curve range is 2.0 to 5000 ng/mL. QC samples are typically prepared at low, medium, and high concentrations within the calibration range.

Sample Preparation (Protein Precipitation)

- To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution (20 ng/mL **Nirmatrelvir-d9** in acetonitrile).
- Vortex the mixture for 2 minutes to precipitate proteins.

- Centrifuge the samples at 14,300 x g for 10 minutes.
- Transfer 100 µL of the clear supernatant and dilute with 100 µL of the initial mobile phase.
- Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

Parameter	Condition
Column	Agilent Poroshell 120 SB-C18 (2.1 x 75 mm, 2.7 µm) or equivalent
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile
Flow Rate	0.3 mL/min
Column Temperature	35°C
Injection Volume	5 µL
Elution	Isocratic elution with 48% Mobile Phase A and 52% Mobile Phase B
Run Time	Approximately 4 minutes

Mass Spectrometry (MS)

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Nirmatrelvir Transition	m/z 500.2 → 110.1
Nirmatrelvir-d9 Transition	m/z 509.3 → 110.1 or 508.59 → 328.10
Source Temperature	500°C
IonSpray Voltage	+4500 V

Data Presentation

Method Validation Summary

The following tables summarize the expected performance of this analytical method based on published data.

Table 1: Linearity and Sensitivity

Analyte	Linear Range (ng/mL)	LLOQ (ng/mL)	Correlation Coefficient (r ²)
Nirmatrelvir	2.0 - 5000	2.0	>0.99

Table 2: Accuracy and Precision

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Low	5.0	<15%	<15%	85-115%
Medium	1000	<15%	<15%	85-115%
High	2000	<15%	<15%	85-115%
(Data adapted from representative methods)				

Table 3: Recovery and Matrix Effect

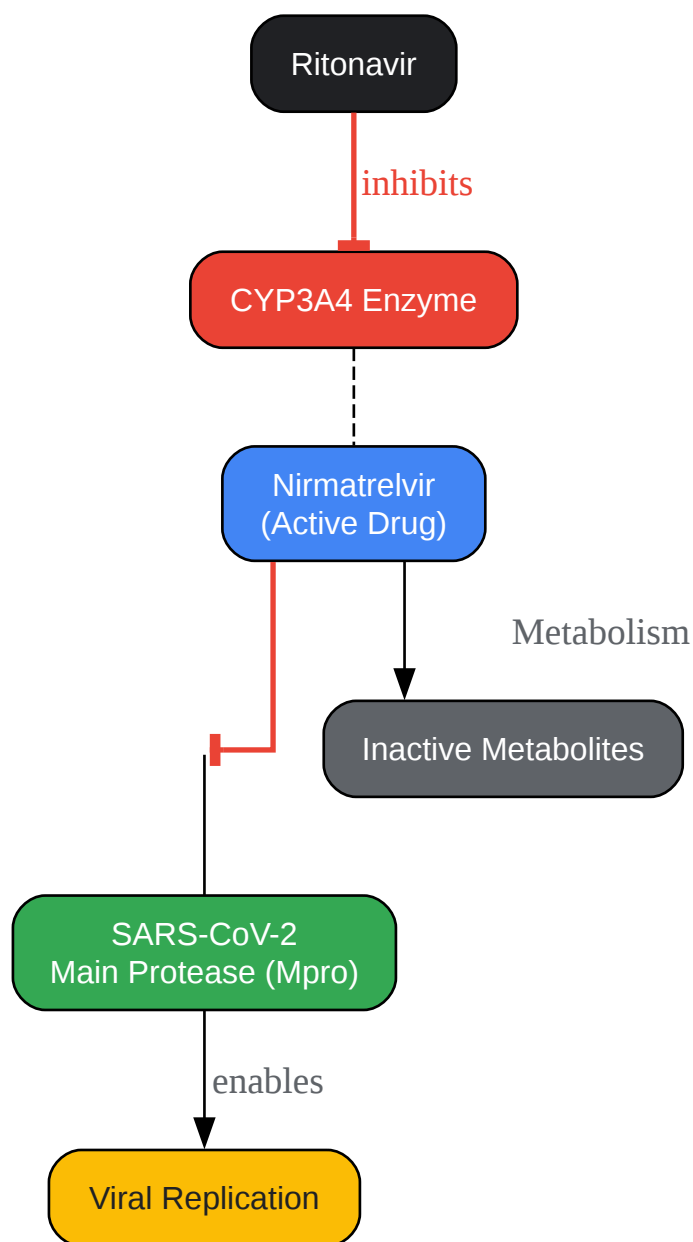
QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low	5.0	92.0 - 107	87.1 - 97.8
Medium	1000	92.0 - 107	87.1 - 97.8
High	2000	92.0 - 107	87.1 - 97.8

Experimental Workflow Diagram

Caption: Experimental workflow for Nirmatrelvir quantification in plasma.

Signaling Pathway/Metabolic Context

Nirmatrelvir's therapeutic action is direct inhibition of the SARS-CoV-2 main protease (Mpro or 3CLpro), preventing the cleavage of viral polyproteins necessary for replication. It is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. The co-administration with Ritonavir, a potent CYP3A4 inhibitor, is crucial to slow down Nirmatrelvir's metabolism, thereby increasing its systemic exposure and therapeutic efficacy.



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Caption: Nirmatrelvir's mechanism of action and metabolic inhibition by Ritonavir.

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References

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